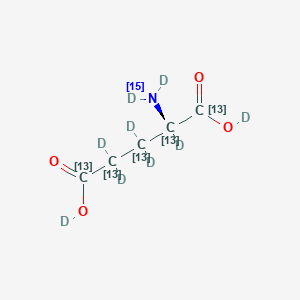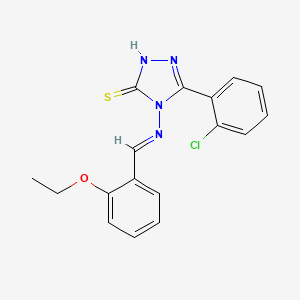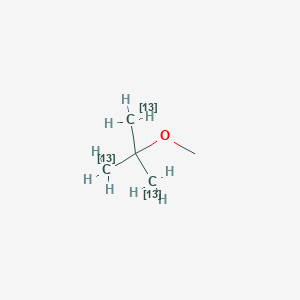
Mtbe-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tert-butyl ether-13C3 (Mtbe-13C3) is a stable isotope-labeled compound of methyl tert-butyl ether (MTBE). This compound is used in various scientific research applications, particularly in the field of metabolomics and environmental studies. The stable isotope labeling allows for precise tracking and analysis of metabolic pathways and environmental processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mtbe-13C3 is synthesized by incorporating 13C-labeled carbon atoms into the MTBE molecule. The synthesis typically involves the reaction of 13C-labeled methanol with isobutylene. The reaction is carried out under controlled conditions to ensure the incorporation of the 13C isotope into the final product.
Industrial Production Methods
The industrial production of this compound follows similar principles to the laboratory synthesis but on a larger scale. The process involves the use of 13C-labeled methanol and isobutylene in a continuous flow reactor. The reaction conditions, such as temperature, pressure, and catalyst, are optimized to achieve high yields and purity of the labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions
Mtbe-13C3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tert-butyl formate and formaldehyde.
Reduction: Reduction reactions are less common for this compound but can occur under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions. The reactions are often carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: The major products of oxidation reactions are tert-butyl formate and formaldehyde.
Substitution: The major products depend on the nucleophile used. For example, using a halide nucleophile can produce tert-butyl halide.
Applications De Recherche Scientifique
Mtbe-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the fate of MTBE in the environment.
Biology: Employed in metabolic studies to track the incorporation and transformation of MTBE in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of MTBE in the body.
Industry: Applied in environmental monitoring to trace the contamination and degradation of MTBE in water and soil.
Mécanisme D'action
The mechanism of action of Mtbe-13C3 involves its incorporation into metabolic pathways or environmental processes. The 13C label allows for precise tracking of the compound, providing insights into its transformation and fate. In biological systems, this compound can be metabolized by enzymes, leading to the formation of various metabolites. The labeled carbon atoms enable the identification and quantification of these metabolites using techniques such as mass spectrometry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentyl methyl ether (CPME)
- Tert-amyl methyl ether (TAME)
- Ethyl tert-butyl ether (ETBE)
Comparison
Mtbe-13C3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis. In contrast, similar compounds like CPME, TAME, and ETBE do not have this labeling, limiting their use in certain research applications. Additionally, this compound is specifically used in studies involving MTBE, whereas the other compounds may be used as alternatives to MTBE in various industrial applications.
Propriétés
Numéro CAS |
1173023-78-3 |
|---|---|
Formule moléculaire |
C5H12O |
Poids moléculaire |
91.13 g/mol |
Nom IUPAC |
2-methoxy-2-(113C)methyl(1,3-13C2)propane |
InChI |
InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1+1,2+1,3+1 |
Clé InChI |
BZLVMXJERCGZMT-VMIGTVKRSA-N |
SMILES isomérique |
COC([13CH3])([13CH3])[13CH3] |
SMILES canonique |
CC(C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





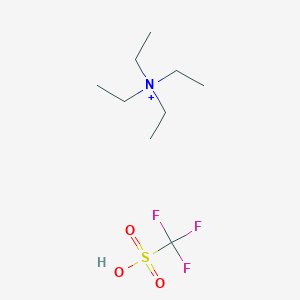


![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
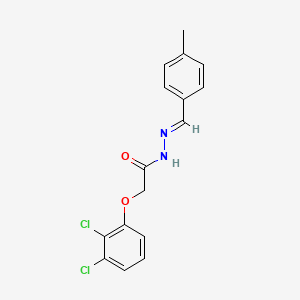
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)

![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)
